3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride
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Overview
Description
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClF4NO2S and a molecular weight of 241.59 g/mol . It is characterized by the presence of four fluorine atoms attached to a pyrrolidine ring, along with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride typically involves the reaction of 3,3,4,4-tetrafluoropyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,3,4,4-Tetrafluoropyrrolidine+Chlorosulfonic Acid→3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride+By-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group, which make the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4-Tetrafluoropyrrolidine hydrochloride: This compound is similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain types of reactions.
3,3,4,4-Tetrafluoropyrrolidine: This compound is the parent structure without the sulfonyl chloride group, used as a starting material in the synthesis of 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a sulfonyl chloride group, which impart distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
3,3,4,4-tetrafluoropyrrolidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF4NO2S/c5-13(11,12)10-1-3(6,7)4(8,9)2-10/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYJWDSJLAKOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)Cl)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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